2-azabicyclo[3.1.1]heptan-4-ol hydrochloride
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Overview
Description
2-Azabicyclo[3.1.1]heptan-4-ol hydrochloride is a bicyclic compound that features a nitrogen atom within its structure. This compound is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the nitrogen atom in the bicyclic framework imparts distinct reactivity and stability to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azabicyclo[3.1.1]heptan-4-ol hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to achieve high yields and scalability. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[3.1.1]heptan-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents like LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-Azabicyclo[3.1.1]heptan-4-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-azabicyclo[3.1.1]heptan-4-ol hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to modulate enzyme activity and receptor binding, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptane: Similar bicyclic structure but with different substitution patterns.
8-Azabicyclo[3.2.1]octane: Another bicyclic compound with a nitrogen atom, commonly found in tropane alkaloids.
Uniqueness
2-Azabicyclo[3.1.1]heptan-4-ol hydrochloride is unique due to its specific substitution at the 4-position, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-azabicyclo[3.1.1]heptan-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-3-7-5-1-4(6)2-5;/h4-8H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGQLJAIEBEKLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1NCC2O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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